molecular formula C22H21N3O2 B11413884 N-{2-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide

N-{2-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide

Cat. No.: B11413884
M. Wt: 359.4 g/mol
InChI Key: CZIDZZFBZCYNFS-UHFFFAOYSA-N
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Description

N-{2-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Linking to Furan-2-carboxamide: The alkylated benzimidazole is then reacted with furan-2-carboxylic acid chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzimidazole and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and furan rings.

    Reduction: Reduced forms of the benzimidazole and furan rings.

    Substitution: Substituted benzimidazole and furan derivatives.

Scientific Research Applications

N-{2-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. The furan-2-carboxamide moiety may enhance the compound’s binding affinity and specificity. The exact molecular pathways and targets would depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    N-(1H-1,3-Benzodiazol-2-ylmethyl)furan-2-carboxamide: A similar compound with a different substitution pattern.

    1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines: Known for antibacterial and cytotoxic activities.

Uniqueness

N-{2-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives. Its combination of a benzimidazole core with a furan-2-carboxamide moiety makes it a valuable compound for further research and development.

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide

InChI

InChI=1S/C22H21N3O2/c1-16-6-4-7-17(14-16)15-25-19-9-3-2-8-18(19)24-21(25)11-12-23-22(26)20-10-5-13-27-20/h2-10,13-14H,11-12,15H2,1H3,(H,23,26)

InChI Key

CZIDZZFBZCYNFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4

Origin of Product

United States

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